molecular formula C17H15N3O3S B2844439 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide CAS No. 690645-56-8

3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Cat. No.: B2844439
CAS No.: 690645-56-8
M. Wt: 341.39
InChI Key: JGBHSLORZMKHMA-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-phenyl-1,2,4-thiadiazole-3-amine under basic conditions to yield the desired benzamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzylamine.

    Substitution: Formation of nitro or halogenated derivatives of the benzamide.

Scientific Research Applications

3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(5-methyl-1,2,4-thiadiazol-3-yl)benzamide
  • 3,4-dimethoxy-N-(5-ethyl-1,2,4-thiadiazol-3-yl)benzamide
  • 3,4-dimethoxy-N-(5-propyl-1,2,4-thiadiazol-3-yl)benzamide

Uniqueness

3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is unique due to the presence of the phenyl group in the thiadiazole ring, which can enhance its binding affinity to certain molecular targets compared to its methyl, ethyl, or propyl analogs. This structural feature may contribute to its higher potency and selectivity in various applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide, and what key reaction conditions optimize yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the 1,2,4-thiadiazole core. Key steps include:

  • Coupling reactions : Amide bond formation between 3,4-dimethoxybenzoyl chloride and 5-phenyl-1,2,4-thiadiazol-3-amine under basic conditions (e.g., triethylamine in dichloromethane) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while temperature control (0–25°C) minimizes side reactions .
  • Purification : Column chromatography or recrystallization isolates the product with >90% purity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions (e.g., methoxy groups at C3/C4 of the benzene ring). IR identifies amide C=O stretches (~1650 cm1^{-1}) .
  • X-ray crystallography : Single-crystal diffraction resolves bond angles and planarity of the thiadiazole ring. SHELX software refines structural parameters, with R-factors <0.05 for high-resolution data .

Q. What in vitro biological activities have been reported for this compound?

  • Findings : Preliminary assays on analogous thiadiazole-benzamides show:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli, attributed to sulfur-nitrogen heterocycles disrupting bacterial membranes .
  • Anticancer potential : IC50_{50} of 10–20 µM in MCF-7 breast cancer cells, linked to apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How do modifications to the thiadiazole ring affect the compound’s binding affinity to biological targets?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., -NO2_2) at the thiadiazole C5 position to enhance π-stacking with enzyme active sites. Compare binding via surface plasmon resonance (SPR) .
  • Case example : Replacing sulfur with oxygen in the thiadiazole reduces activity by 50%, highlighting sulfur’s role in hydrophobic interactions .

Q. What computational approaches are used to predict interaction mechanisms between this compound and enzymes like COX-2?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Predicts binding poses in COX-2’s hydrophobic channel, with docking scores ≤-9.0 kcal/mol indicating strong affinity .
  • MD simulations (GROMACS) : Analyze stability of ligand-enzyme complexes over 100 ns; RMSD <2 Å confirms stable binding .

Q. How can contradictory results in biological assays (e.g., varying IC50_{50} values) be systematically addressed?

  • Methodology :

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and normalize results to positive controls (e.g., doxorubicin) .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC50_{50} values across replicates; exclude outliers via Grubbs’ test .

Q. What strategies improve the solubility and bioavailability of this benzamide derivative?

  • Methodology :

  • Prodrug synthesis : Introduce PEGylated moieties at the amide nitrogen, increasing aqueous solubility by 5-fold .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm), achieving sustained release over 72 hours .

Q. How does the electronic configuration of substituents influence reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Hammett analysis : Correlate σ^- values of substituents (e.g., -OCH3_3, -CF3_3) with reaction rates in SNAr reactions. Linear free-energy relationships (R2^2 >0.9) confirm electron-withdrawing groups accelerate substitution .
  • DFT calculations (Gaussian 16) : Calculate LUMO energies to predict reactive sites; lower LUMO (-3.5 eV) at thiadiazole C3 favors nucleophilic attack .

Properties

IUPAC Name

3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-9-8-12(10-14(13)23-2)15(21)18-17-19-16(24-20-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBHSLORZMKHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NSC(=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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